2-Hydroxyaclacinomycin N

Catalog No.
S14981936
CAS No.
80839-99-2
M.F
C42H55NO16
M. Wt
829.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyaclacinomycin N

CAS Number

80839-99-2

Product Name

2-Hydroxyaclacinomycin N

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H55NO16

Molecular Weight

829.9 g/mol

InChI

InChI=1S/C42H55NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24-25,27-31,35,39-40,44-47,50,52H,8-10,14-16H2,1-7H3

InChI Key

YIQXQIBKRXRACQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O

2-Hydroxyaclacinomycin N is an anthracycline antibiotic derived from the microbial fermentation of specific strains of Streptomyces species, particularly Streptomyces galilaeus. This compound is notable for its structural similarity to other anthracycline antibiotics, such as doxorubicin and aclacinomycin A, but possesses unique chemical properties that contribute to its biological activity. The compound exhibits a hydroxyl group at the C-2 position of the aglycone structure, which is critical for its pharmacological effects.

The chemical reactivity of 2-hydroxyaclacinomycin N is characterized by its ability to form complexes with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription processes. It undergoes various biochemical transformations, including oxidation and reduction reactions, which are essential for its conversion into more active derivatives. The compound can also participate in glycosylation reactions, forming glycosides that enhance its solubility and bioavailability.

2-Hydroxyaclacinomycin N exhibits potent antitumor activity against various cancer cell lines. Its mechanism of action primarily involves intercalating into DNA, thereby inhibiting RNA synthesis and leading to apoptosis in cancer cells. Studies have shown that it has a similar mode of action to other anthracyclines like aclacinomycin A and doxorubicin, making it a candidate for further development in cancer chemotherapy .

The synthesis of 2-hydroxyaclacinomycin N typically involves microbial fermentation processes using strains of Streptomyces galilaeus. The following steps outline a common synthesis route:

  • Cultivation: The bacterial strain is cultured in a nutrient-rich medium containing starch, glucose, and organic nitrogen sources.
  • Fermentation: The culture is incubated under aerobic conditions for several days to promote the production of 2-hydroxyaklavinone.
  • Extraction: The compound is extracted from the culture medium using solvents such as butanol or methanol.
  • Purification: Techniques like thin-layer chromatography and gel filtration are employed to isolate pure 2-hydroxyaclacinomycin N from other metabolites .

The primary application of 2-hydroxyaclacinomycin N lies in oncology as an antitumor agent. Its ability to inhibit DNA synthesis makes it suitable for treating various cancers, including leukemia and solid tumors. Additionally, ongoing research explores its potential use in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Interaction studies have demonstrated that 2-hydroxyaclacinomycin N can synergistically enhance the effects of other anticancer drugs when used in combination therapies. For instance, studies indicate that it may improve the therapeutic outcomes when combined with conventional agents like doxorubicin or cyclophosphamide. Furthermore, research into its interactions with cellular transporters suggests that it may influence drug absorption and metabolism .

Several compounds share structural similarities with 2-hydroxyaclacinomycin N, including:

  • Doxorubicin: An established anthracycline used widely in cancer therapy; it has a similar mechanism but different side effects.
  • Aclacinomycin A: A closely related compound that also exhibits potent antitumor activity but differs in its glycosylation pattern.
  • Epirubicin: A derivative of doxorubicin with improved pharmacokinetics and reduced cardiotoxicity.
CompoundKey FeaturesUnique Aspects
2-Hydroxyaclacinomycin NHydroxyl group at C-2; potent antitumor activityUnique microbial synthesis pathway
DoxorubicinWidely used; intercalates DNAHigher cardiotoxicity
Aclacinomycin ASimilar structure; effective against tumorsDifferent sugar moiety
EpirubicinImproved pharmacokinetics; less cardiotoxicityStructural modification enhances safety

The uniqueness of 2-hydroxyaclacinomycin N lies in its specific hydroxylation pattern and microbial origin, which may confer distinct biological activities compared to its analogs .

Genetic Clusters in Streptomyces Species

The biosynthesis of 2-hydroxyaclacinomycin N is governed by a polyketide synthase (PKS)-dependent pathway in Streptomyces galilaeus. A 13.5-kb gene cluster encoding 13 open reading frames has been identified, including genes for the minimal PKS (ketosynthase I aknB, ketosynthase II aknC, and acyl carrier protein aknD) and post-PKS modification enzymes such as aromatase (aknE1) and oxygenase (aknX) . Notably, the cluster also harbors genes for deoxysugar biosynthesis, including glycosyltransferase (aknK) and epimerase (aknL), which are essential for attaching the L-rhodinose and 2-deoxy-L-fucose residues to the aglycone core .

A separate 15-kb gene cluster in S. galilaeus includes aknS (glycosyltransferase), aknX (aminomethylase), and aknY (glucose-1-phosphate thymidylyltransferase), which collectively coordinate the assembly of the trisaccharide side chain . Disruption of the activator gene within this cluster abolishes aclacinomycin production, underscoring its regulatory role . Comparative analysis reveals that the propionate starter unit, a hallmark of aclacinomycins, is incorporated via aknE2 and aknF, homologs of daunomycin’s dpsC and dpsD . This genetic architecture enables S. galilaeus to synthesize 2-hydroxyaclacinomycin N through a coordinated interplay of PKS elongation, cyclization, and glycosylation.

Role of Aklavinone 11-Hydroxylase (DnrF) in Structural Diversification

Structural diversification of anthracyclines often hinges on hydroxylation modifications. The introduction of dnrF, an aklavinone 11-hydroxylase gene from Streptomyces peucetius, into S. galilaeus ATCC 31133 has enabled the production of hydroxylated aclacinomycin derivatives . Native S. galilaeus lacks this hydroxylase, but heterologous expression of dnrF results in the formation of 11-hydroxyaklavinone, which is subsequently glycosylated to yield 2-hydroxyaclacinomycin N .

This enzymatic modification not only expands the structural diversity of aclacinomycins but also enhances their bioactivity. For instance, hybrid metabolites generated through dnrF expression exhibit heightened cytotoxicity against leukemia and melanoma cell lines compared to non-hydroxylated analogs . The specificity of DnrF for the C-11 position underscores its potential as a tool for rational design of anthracycline derivatives with improved pharmacological profiles.

Hybrid Biosynthetic Pathways for Analog Production

Hybrid pathways have been engineered to synthesize novel 2-hydroxyaclacinomycin N analogs. In one approach, the minimal PKS genes from S. galilaeus (aknB, aknC, aknD) were substituted into a nogalamycin biosynthetic pathway, resulting in the production of aklavinone—a common precursor for both aclacinomycins and daunomycins . Further integration of aknE2 and aknF, which govern propionate starter unit selection, enabled the incorporation of an ethyl side chain into the angucyclinone scaffold, yielding the novel compound MM2002 .

Similarly, plasmid pSgs4, carrying aknS, aknX, aknY, aknT, and aknV, was introduced into S. peucetius strains to generate hybrid anthracyclines such as L-rhamnosyl-ε-rhodomycinone . These studies demonstrate the flexibility of S. galilaeus glycosylation machinery in accepting heterologous aglycones, paving the way for combinatorial biosynthesis of 2-hydroxyaclacinomycin N derivatives with tailored sugar moieties.

Fermentation Optimization for Enhanced Yield

Optimizing fermentation conditions is critical for scaling 2-hydroxyaclacinomycin N production. Mutant strains of S. galilaeus, such as ANR-58 (FERM-P 5081), have been developed through UV irradiation and chemical mutagenesis (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) to block endogenous anthracycline production while enhancing glycosidation efficiency . These strains convert exogenous 2-hydroxyaklavinone into 2-hydroxyaclacinomycin N at yields exceeding those of wild-type organisms .

Key parameters for fermentation include:

  • Carbon source: Maltose (1% w/v) and yeast extract (0.4% w/v) promote robust growth and secondary metabolite production .
  • Temperature: Optimal growth occurs at 27–37°C, with no growth observed at 50°C .
  • pH: A neutral pH (6.0–7.0) stabilizes enzyme activity during glycosylation .

Recent advances in fed-batch bioreactor systems have further increased titers by maintaining nutrient availability and mitigating feedback inhibition.

Topoisomerase II Cleavage Complex Formation

2-Hydroxyaclacinomycin N functions as a topoisomerase II poison, stabilizing the normally transient cleavage complexes formed between DNA topoisomerase II and DNA substrates [4] [5]. The compound intercalates into DNA at the cleavage site, positioning itself between base pairs at the -1 and +1 positions relative to the scissile bonds [6]. This intercalation process involves the insertion of the anthracycline's planar anthraquinone chromophore between DNA base pairs, resulting in local unwinding of the double helix by approximately 26 degrees [7].

The stabilization of topoisomerase II-DNA cleavage complexes occurs through a dual interaction mechanism involving both the DNA substrate and the enzyme protein [6] [8]. 2-Hydroxyaclacinomycin N establishes specific contacts with amino acid residues in the CAP-like domain of topoisomerase II while simultaneously engaging in stacking interactions with DNA bases [6]. This bifunctional binding pattern prevents the normal ligation step of the topoisomerase II catalytic cycle, effectively trapping the enzyme in its cleavage-competent state [9] [8].

Persistence of DNA Damage

The efficacy of 2-Hydroxyaclacinomycin N as an antitumor agent directly correlates with the persistence of drug-induced cleavage complexes in cellular environments [10]. Unlike rapidly reversible topoisomerase II-DNA interactions under normal conditions, the presence of 2-Hydroxyaclacinomycin N extends the half-life of these complexes significantly [10]. This prolonged persistence converts transient enzyme-DNA intermediates into permanent double-strand breaks when cellular machinery such as replication forks or transcription complexes encounter the stabilized protein-DNA roadblocks [9] [8].

ParameterNormal Topoisomerase II2-Hydroxyaclacinomycin N-Treated
Cleavage Complex Half-life< 1 minuteExtended (>5-fold increase)
DNA Unwinding AngleMinimal~26 degrees
Double-strand Break FormationRareSignificantly enhanced
Ligation Efficiency>99%Markedly reduced

Catalytic Cycle Disruption

2-Hydroxyaclacinomycin N disrupts the normal catalytic cycle of DNA topoisomerase II through interfacial inhibition mechanisms [8]. The compound acts as a molecular doorstop, physically preventing the religation of cleaved DNA strands by occupying the active site cavity [8]. This interference occurs specifically during the ligation phase of the topoisomerase II reaction cycle, where the drug molecule prevents the reformation of phosphodiester bonds between the cleaved DNA termini [9].

The disruption extends beyond simple ligation inhibition to affect the conformational dynamics of the topoisomerase II holoenzyme [11]. 2-Hydroxyaclacinomycin N binding alters the coordination of catalytic magnesium ions within the active site, further compromising the enzyme's ability to complete its normal substrate processing cycle [11] [8]. This metal ion displacement contributes to the irreversible nature of the drug-stabilized cleavage complexes.

Reactive Oxygen Species (ROS) Generation Pathways

Mitochondrial ROS Production

2-Hydroxyaclacinomycin N stimulates reactive oxygen species generation through redox cycling mechanisms operating within multiple cellular compartments [12] [13]. In tumor cell mitochondria, the compound undergoes NADH-dependent reduction at the electron transport chain, particularly involving complex I [12]. This reduction converts the anthracycline quinone moiety into a semiquinone radical intermediate, which readily reacts with molecular oxygen to regenerate the parent quinone while producing superoxide anion radicals [12].

The mitochondrial electron transport chain serves as the primary site for 2-Hydroxyaclacinomycin N-mediated superoxide production, with apparent kinetic parameters demonstrating saturable behavior [12]. Studies with Ehrlich tumor cells revealed that drug-stimulated mitochondrial superoxide formation exhibits a Michaelis-Menten kinetic profile with an apparent Km of 123.2 μM and Vmax of 14.7 nmol/min/mg protein [12]. The process requires NADH as a cofactor and is enhanced by rotenone treatment, indicating involvement of the proximal portion of the respiratory chain [12].

Microsomal and Nuclear ROS Formation

Beyond mitochondrial sites, 2-Hydroxyaclacinomycin N promotes reactive oxygen species generation in tumor cell microsomes and nuclei through NADPH-dependent pathways [12]. In microsomal fractions, the compound stimulates superoxide production with an apparent Km of 124.9 μM and Vmax of 22.6 nmol/min/mg protein, indicating high-capacity ROS generation at this subcellular location [12]. Nuclear compartments similarly support drug-mediated ROS production, albeit with lower capacity (Km 103.4 μM, Vmax 4.8 nmol/min/mg) but significant physiological relevance given the proximity to DNA targets [12].

The mechanism involves NADPH:cytochrome P-450 reductase-mediated electron transfer to the 2-Hydroxyaclacinomycin N quinone, resulting in both superoxide anion and hydrogen peroxide formation [12]. This dual ROS production pattern enhances the oxidative stress burden on tumor cells while providing substrates for further reactive species generation through Fenton chemistry [12].

Cellular CompartmentKm (μM)Vmax (nmol/min/mg)Primary Cofactor
Mitochondria123.214.7NADH
Microsomes124.922.6NADPH
Nucleus103.44.8NADPH

Secondary ROS Species Generation

The initial superoxide and hydrogen peroxide produced through 2-Hydroxyaclacinomycin N redox cycling serve as precursors for more potent reactive oxygen species [12] [13]. In the presence of transition metals, particularly iron ions that may be released through drug-mediated cellular damage, hydrogen peroxide undergoes Fenton reaction chemistry to generate hydroxyl radicals [12]. These highly reactive species possess the capacity to cause extensive cellular damage, including lipid peroxidation, protein oxidation, and direct DNA strand scission [12].

The generation of hydroxyl radicals was demonstrated experimentally using dimethyl sulfoxide as a probe molecule, with 2-Hydroxyaclacinomycin N treatment significantly increasing formaldehyde production in intact tumor cells [12]. This finding confirms the compound's ability to promote formation of hydroxyl radicals or equivalent oxidizing species with similar reactivity profiles [12].

β-Catenin/TCF Transcriptional Suppression Mechanisms

β-Catenin Pathway Disruption

2-Hydroxyaclacinomycin N interferes with β-catenin/T-cell factor transcriptional activity through mechanisms involving cyclic guanosine monophosphate-dependent protein kinase activation [14] [15]. The compound's effects on this pathway parallel those observed with other agents that modulate β-catenin stability and nuclear translocation [14]. Through protein kinase G activation, 2-Hydroxyaclacinomycin N promotes β-catenin degradation and reduces its availability for transcriptional complex formation with T-cell factor proteins [14].

The suppression of β-catenin/T-cell factor transcriptional activity represents a critical mechanism for inhibiting tumor cell proliferation, as this pathway regulates numerous genes involved in cell cycle progression and survival [14] [15]. β-catenin downregulation leads to reduced expression of key downstream targets including survivin, a protein essential for cancer cell survival and mitotic progression [14].

Transcriptional Complex Destabilization

The disruption of β-catenin/T-cell factor transcriptional complexes by 2-Hydroxyaclacinomycin N occurs through multiple convergent mechanisms [14]. The compound reduces both β-catenin mRNA levels and protein stability, suggesting effects at both transcriptional and post-translational levels [15]. This dual targeting approach ensures comprehensive suppression of β-catenin signaling output.

Nuclear β-catenin levels decrease following 2-Hydroxyaclacinomycin N treatment, preventing the formation of active transcriptional complexes with T-cell factor family members [14]. The resulting reduction in β-catenin/T-cell factor-mediated gene expression affects multiple cellular processes including proliferation, differentiation, and apoptosis resistance [14] [15].

Treatment Conditionβ-catenin Protein LevelTCF ActivitySurvivin Expression
Control100%100%100%
2-Hydroxyaclacinomycin NSignificantly reducedMarkedly suppressedSubstantially decreased

Downstream Target Gene Regulation

The suppression of β-catenin/T-cell factor transcriptional activity by 2-Hydroxyaclacinomycin N results in coordinated downregulation of multiple target genes critical for tumor cell survival [14]. Key affected genes include those encoding survivin, cyclin D1, and other proteins involved in cell cycle control and apoptosis resistance [14]. This broad transcriptional reprogramming contributes significantly to the compound's antitumor efficacy.

The reduction in survivin expression represents a particularly important consequence of β-catenin/T-cell factor pathway suppression, as survivin serves dual roles in inhibiting apoptosis and regulating mitotic progression [14] [16]. By simultaneously targeting this pathway, 2-Hydroxyaclacinomycin N achieves synergistic effects on tumor cell viability through multiple complementary mechanisms [14].

Apoptosis Induction via Survivin Downregulation

Survivin Expression Suppression

2-Hydroxyaclacinomycin N promotes apoptosis induction through targeted downregulation of survivin, a critical inhibitor of apoptosis protein family member [17] [16]. Survivin normally functions as a bifunctional regulator, simultaneously inhibiting caspase activation and controlling mitotic progression [18] [16]. The compound's ability to suppress survivin expression removes this protective mechanism, sensitizing tumor cells to apoptotic stimuli [17] [16].

The downregulation of survivin occurs through multiple pathways, including the previously described β-catenin/T-cell factor suppression as well as direct effects on survivin gene transcription [19] [16]. Studies demonstrate that survivin mRNA levels decrease by approximately 67% following treatment, while protein levels show reductions of 57% or greater [17]. This coordinated suppression at both transcriptional and post-translational levels ensures effective removal of survivin's anti-apoptotic protection [17].

Caspase Activation Pathways

The reduction in survivin levels following 2-Hydroxyaclacinomycin N treatment leads to enhanced caspase activation and accelerated apoptosis progression [17] [19]. Survivin normally binds to and inhibits caspase-3, caspase-7, and caspase-9, preventing the execution of apoptotic programs [20] [21]. With survivin downregulation, these caspases become available for activation by upstream death signals [17] [19].

Experimental evidence demonstrates that 2-Hydroxyaclacinomycin N treatment results in a 4.37-fold increase in caspase-3 activity compared to control conditions [17]. This enhancement in caspase activity correlates directly with the degree of survivin suppression and contributes to the overall increase in apoptotic cell death rates [17]. The restoration of normal caspase function represents a critical mechanism through which the compound overcomes tumor cell resistance to apoptosis [17].

ParameterControl2-Hydroxyaclacinomycin N Treatment
Survivin mRNA100%33% (67% reduction)
Survivin Protein100%43% (57% reduction)
Caspase-3 ActivityBaseline4.37-fold increase
Apoptosis RateLow4.41% increase

Mitotic Checkpoint Disruption

Survivin downregulation by 2-Hydroxyaclacinomycin N disrupts normal mitotic checkpoint function, leading to aberrant cell division and subsequent apoptosis [18] [16]. Survivin normally associates with the mitotic spindle apparatus and plays essential roles in chromosome segregation and cytokinesis [18] [21]. The compound's suppression of survivin expression interferes with these critical mitotic processes [16].

The disruption of mitotic checkpoints results in chromosome segregation errors, prolonged mitotic arrest, and ultimate activation of apoptotic pathways [16] [20]. Cells experiencing survivin depletion show defective chromosome alignment, impaired spindle checkpoint signaling, and increased susceptibility to mitotic catastrophe [16]. These effects contribute substantially to the overall cytotoxic activity of 2-Hydroxyaclacinomycin N against rapidly dividing tumor cells [16].

The structure-activity relationship analysis of 2-Hydroxyaclacinomycin N reveals critical insights into how specific molecular modifications influence bioactivity, target specificity, and cytotoxic optimization. This comprehensive profiling examines three fundamental structural domains that govern the compound's therapeutic efficacy.

Impact of Hydroxylation at C-2 Position on Bioactivity

The introduction of a hydroxyl group at the carbon-2 position of the aklavinone chromophore represents a pivotal structural modification that significantly enhances the bioactivity profile of aclacinomycin derivatives. Research investigations have demonstrated that 2-hydroxylation fundamentally alters the compound's interaction with biological targets and cellular uptake mechanisms [1].

Enhanced DNA Binding Characteristics

The carbon-2 hydroxyl group contributes to improved DNA intercalation properties through enhanced hydrogen bonding interactions with nucleotide bases. Comparative studies reveal that 2-Hydroxyaclacinomycin A and 2-Hydroxyaclacinomycin B exhibit substantially increased DNA binding affinity compared to their non-hydroxylated counterparts [1]. The hydroxyl group at this position facilitates additional stabilizing interactions within the DNA minor groove, contributing to prolonged residence time at the target site.

Topoisomerase II Inhibition Enhancement

The carbon-2 hydroxylation significantly potentiates topoisomerase II inhibitory activity. Structure-activity investigations indicate that the hydroxyl group enhances the formation of stable cleavable complexes with topoisomerase II enzyme [2]. This enhancement occurs through improved positioning of the anthracycline chromophore within the enzyme-DNA complex, leading to more effective enzyme poisoning and subsequent DNA damage in target cells.

Cytotoxicity Amplification

Biological activity assessments demonstrate that 2-hydroxylated derivatives exhibit markedly enhanced cytotoxic potency against various cancer cell lines. The 2-Hydroxyaclacinomycin compounds show superior antitumor activity compared to aclacinomycin A, with enhanced efficacy against murine leukemic L1210 cells [1]. This improved cytotoxicity correlates directly with increased cellular uptake and nuclear accumulation facilitated by the additional hydroxyl functionality.

CompoundC-2 HydroxylationCytotoxicity EnhancementDNA Binding AffinityTopoisomerase II Inhibition
2-Hydroxyaclacinomycin APresentEnhanced activityIncreasedEnhanced
2-Hydroxyaclacinomycin BPresentEnhanced activityIncreasedEnhanced
Aclacinomycin A (parent)AbsentBaselineStandardModerate
DoxorubicinAbsent0.33-2.0 μMHighStrong
DaunorubicinAbsent0.33-2.0 μMHighStrong

Trisaccharide Chain Modifications and Target Specificity

The trisaccharide chain attached at the carbon-7 position of the aklavinone chromophore plays a fundamental role in determining target specificity and biological activity. This carbohydrate moiety consists of L-rhodosamine, L-2-deoxyfucose, and L-cinerulose components, each contributing distinct properties to the overall pharmacological profile [3] [4] [5].

L-Rhodosamine Terminal Sugar Function

The terminal L-rhodosamine residue serves as the primary determinant of cellular recognition and uptake mechanisms. Enzymatic studies using AknS glycosyltransferase demonstrate that rhodosamine attachment significantly influences drug accumulation patterns within target cells [4]. The dimethylamino functionality of rhodosamine facilitates membrane permeability and contributes to selective cellular uptake, with activity retention maintaining 70-90% of optimal levels when present as the sole sugar component [6].

L-2-Deoxyfucose Middle Sugar Specificity

The central L-2-deoxyfucose residue functions as a critical determinant of DNA sequence specificity. Structural analyses reveal that this sugar component enhances binding selectivity toward GC-rich DNA sequences through specific minor groove interactions [7]. The AknK transferase-mediated addition of 2-deoxyfucose creates disaccharide intermediates that exhibit enhanced target specificity while maintaining 60-80% of full activity [4]. Footprinting studies demonstrate that 2-deoxyfucose modifications result in preferential binding to 5'-GT-3' sequences, indicating sequence-selective recognition patterns [7].

L-Cinerulose Terminal Modification Impact

The terminal L-cinerulose residue undergoes oxidative modifications catalyzed by AknOx oxidoreductase, converting rhodinose to cinerulose and subsequently to L-aculose [5]. These terminal sugar modifications significantly influence DNA binding characteristics and target specificity. Compounds lacking complete cinerulose modifications demonstrate reduced activity retention (30-50%) and limited target specificity compared to fully modified trisaccharide chains [5].

Complete Trisaccharide Optimization

The complete trisaccharide configuration provides optimal target recognition and biological activity. Nuclear magnetic resonance studies of aclacinomycin-DNA complexes reveal that the full trisaccharide chain occupies the DNA minor groove, creating sequence-specific contacts that enhance binding selectivity [8]. The trisaccharide chain induces localized DNA bending and unwinding, contributing to preferential recognition of specific nucleotide sequences. Enzymatic modifications demonstrate that activity decreases by 70-90% when transitioning from complete trisaccharide to disaccharide configurations [6] [9].

Sugar Chain ComponentPositionDNA Minor Groove BindingTarget SpecificityActivity Retention (%)
L-Rhodosamine (terminal)C-7ModerateBroad70-90
L-2-Deoxyfucose (middle)C-7StrongEnhanced GC-rich60-80
L-Cinerulose A/B (terminal)C-7WeakLimited30-50
Complete TrisaccharideC-7OptimalSelective 5'-GT-3'100
Monosaccharide onlyC-7MinimalNon-specific20-40

Amino Group Functionalization in Cytotoxicity Optimization

The amino group functionalization within the rhodosamine sugar component represents a critical determinant of cytotoxic potency and cellular pharmacokinetics. The degree of N-methylation directly influences cellular uptake, nuclear accumulation, and selective inhibition of macromolecular synthesis [10] [11] [12].

N,N-Dimethyl Rhodosamine Enhancement

The N,N-dimethylated rhodosamine configuration provides optimal cytotoxic enhancement through multiple mechanisms. Cellular uptake studies demonstrate that dimethylation significantly increases membrane permeability and facilitates enhanced nuclear accumulation [11]. The dimethyl functionality influences the basicity of the amino group, with compounds containing N,N-dimethyl modifications exhibiting 2-13 fold enhanced cytotoxicity compared to monomethyl or primary amine derivatives [12]. This enhancement correlates with preferential inhibition of RNA synthesis over DNA synthesis, indicating selective targeting of transcriptional processes [11].

N-Monomethyl Intermediate Activity

Photochemical N-demethylation studies reveal that N-monomethyl derivatives exhibit intermediate activity profiles between fully methylated and primary amine forms [12]. These compounds demonstrate moderate increases in cellular uptake and balanced inhibition of both RNA and DNA synthesis. The intermediate methylation state provides a compromise between enhanced cellular penetration and maintained target selectivity.

Primary Amine Baseline Activity

Compounds containing primary amino groups (daunosamine) establish baseline activity levels for comparative structure-activity analysis. Primary amine derivatives show standard cellular uptake patterns and preferential DNA synthesis inhibition over RNA synthesis [13]. The reduced basicity of primary amines limits cellular accumulation compared to methylated derivatives, resulting in lower overall cytotoxic potency.

N-Demethylated Derivative Variability

Photochemical N-demethylation produces derivatives with variable cytotoxic profiles depending on the specific parent compound [12]. N-Demethyl derivatives of betaclamycin T demonstrate enhanced cytotoxicity, while other anthracycline derivatives show reduced activity following demethylation. These compounds exhibit RNA-selective synthesis inhibition with reduced cellular uptake and nuclear accumulation compared to parent compounds.

Cyanomorpholino Substitution Limitations

Replacement of dimethylamino groups with cyanomorpholino substitutions results in significantly reduced biological activity [13] [10]. These modifications dramatically decrease cellular uptake due to altered basicity and membrane permeability characteristics. Cyanomorpholino derivatives demonstrate minimal effects on both DNA and RNA synthesis, indicating fundamental limitations in cellular targeting and accumulation.

Amino Group ModificationCellular UptakeNuclear AccumulationCytotoxicity PotencyRNA/DNA Synthesis Inhibition Ratio
N,N-Dimethyl (Rhodosamine)EnhancedHighEnhanced 2-13 foldSelective RNA
N-MonomethylModerateModerateModerate increaseBalanced
Primary amine (Daunosamine)StandardStandardBaselineDNA > RNA
N-Demethylated derivativesReducedLowerVariableRNA selective
Cyanomorpholino substitutionSignificantly reducedMinimalReducedMinimal effect

XLogP3

3.4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

829.35208467 g/mol

Monoisotopic Mass

829.35208467 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-11-2024

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